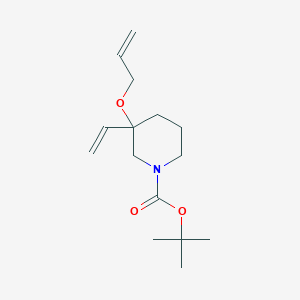

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Overview

Description

Tert-butyl compounds are often used in organic chemistry due to their stability and protective properties. The tert-butyl group is known for its bulky nature and resistance to acid and base hydrolysis . Allyloxy groups are often used in the synthesis of polymers and other complex organic molecules . Piperidine is a common structure in medicinal chemistry, known for its basicity and ability to influence the 3D conformation of molecules .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a piperidine ring, a common feature in many pharmaceuticals and natural products. The tert-butyl group would provide steric bulk, and the allyloxy group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. The tert-butyl group is non-polar and could contribute to the overall hydrophobicity of the compound. The allyloxy group could potentially participate in hydrogen bonding .Scientific Research Applications

Stereoselective Synthesis

TVPC and its derivatives are employed in the stereoselective synthesis of substituted compounds. For instance, derivatives of TVPC reacted with L-selectride in anhydrous tetrahydrofuran yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield, illustrating its role in producing cis isomers stereoselectively (Boev et al., 2015).

Isochromene Derivatives Formation

In the field of palladium-catalyzed reactions, TVPC's derivative, tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane, was used in a reaction with pinacolone, leading to the direct formation of 1-vinyl-3-tert-butyl-1H-isochromene. This process highlights the compound's utility in ketone arylation and intramolecular cyclization reactions (Mutter et al., 2001).

Pipecolic Acid Derivatives Synthesis

A novel cascade of reactions following acid-catalyzed hydrolysis of a TVPC variant resulted in the formation of pipecolic acid derivatives, with the vinylfluoro group acting as an acetonyl cation equivalent under acidic conditions. This underscores TVPC's derivatives' potential in synthesizing complex amino acid derivatives (Purkayastha et al., 2010).

Polymer Stabilization

Research on organotin compounds in thermal stabilization of poly(vinyl chloride) has also seen applications of TVPC analogs. For example, reactions of dialkyltin mercaptides, thioglycollates, and carboxylates with chlorohydrocarbons involved TVPC-like model compounds to study the exchange reactions contributing to the stabilization process (Ayrey et al., 1972).

Oxidation Reactions

TVPC derivatives have facilitated the selective aerobic oxidation of allylic and benzylic alcohols. A study demonstrated the use of a related compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, as a catalyst for the oxidation of these alcohols into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 3-ethenyl-3-prop-2-enoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-6-11-18-15(7-2)9-8-10-16(12-15)13(17)19-14(3,4)5/h6-7H,1-2,8-12H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGCCFSHYNJSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)

![2-[(2-Methoxyethyl)amino]propanamide hydrochloride](/img/structure/B1522975.png)

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)